
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features both amide and sulfonyl fluoride functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 4-Aminophenylacrylamide: This can be achieved by reacting 4-aminophenylacrylic acid with an appropriate amine under dehydrating conditions.
Sulfonylation: The resulting 4-aminophenylacrylamide is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl amide intermediate.
Fluorination: Finally, the sulfonyl amide intermediate is treated with a fluorinating agent such as sulfur tetrafluoride (SF4) to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic attack.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) under controlled temperatures.
Nucleophilic Substitution: Reagents like sodium azide or amines in polar aprotic solvents.
Amide Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Major Products
Nitration: Introduction of nitro groups to the aromatic rings.
Sulfonation: Introduction of sulfonic acid groups.
Nucleophilic Substitution: Formation of substituted sulfonamides or other derivatives.
Aplicaciones Científicas De Investigación
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through covalent modification or non-covalent interactions. The sulfonyl fluoride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenylacrylamide: Lacks the sulfonyl fluoride group but shares the amide and aromatic functionalities.
Benzenesulfonyl Fluoride: Contains the sulfonyl fluoride group but lacks the amide and acrylamide functionalities.
Uniqueness
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer a distinct reactivity profile
Propiedades
Número CAS |
21315-93-5 |
|---|---|
Fórmula molecular |
C15H13FN2O3S |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
4-[[(E)-3-(4-aminophenyl)prop-2-enoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H13FN2O3S/c16-22(20,21)14-8-6-13(7-9-14)18-15(19)10-3-11-1-4-12(17)5-2-11/h1-10H,17H2,(H,18,19)/b10-3+ |
Clave InChI |
WLKBIBYGELONLK-XCVCLJGOSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


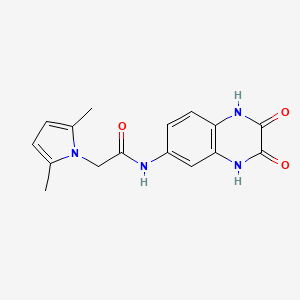
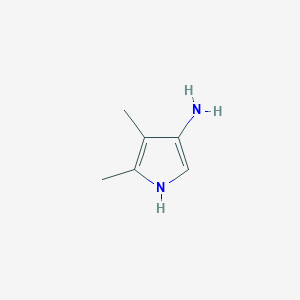
![3,6-dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B13356915.png)
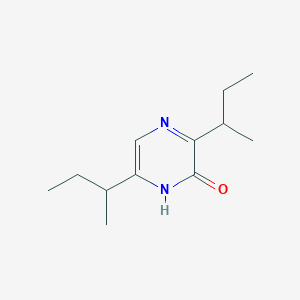
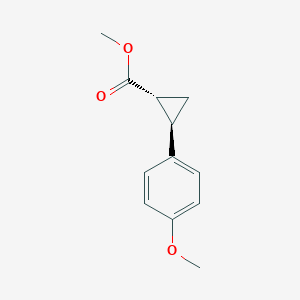
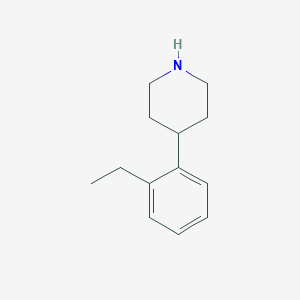

![3-[(methylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356949.png)
![4-(3-bromophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13356959.png)
![methyl 2-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13356965.png)
![6-(5-Bromo-2-furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356978.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356980.png)
![3-methyl-7-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13356990.png)

